1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one

Catalog No.
S13002502
CAS No.
821783-93-1
M.F
C17H16N4OS
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl...

CAS Number

821783-93-1

Product Name

1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one

IUPAC Name

1-[5-[5-(2-pyridin-4-ylethylamino)pyrazin-2-yl]thiophen-2-yl]ethanone

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H16N4OS/c1-12(22)15-2-3-16(23-15)14-10-21-17(11-20-14)19-9-6-13-4-7-18-8-5-13/h2-5,7-8,10-11H,6,9H2,1H3,(H,19,21)

InChI Key

GDRHTKHOBWKHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CN=C(C=N2)NCCC3=CC=NC=C3

1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one is a complex organic compound characterized by a unique structure that includes multiple heterocyclic rings. Its molecular formula is C19H22N4OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a thiophene ring, a pyrazine moiety, and a pyridine substituent, which contribute to its potential biological activities and chemical reactivity.

Typical for heterocycles, including:

  • Nucleophilic substitutions: Due to the presence of nitrogen atoms in the pyridine and pyrazine rings, nucleophiles can attack these positions.
  • Electrophilic aromatic substitution: The thiophene and pyridine rings can participate in electrophilic aromatic substitutions.
  • Reduction reactions: The carbonyl group in the ethanone can be reduced to an alcohol or converted into other functional groups.

Specific reactions involving this compound may include the formation of derivatives through modifications at the nitrogen atoms or the thiophene ring.

Preliminary studies suggest that 1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one exhibits significant biological activities. Compounds with similar structures have been noted for their potential as:

  • Anticancer agents: Some derivatives show inhibitory effects on cancer cell proliferation.
  • Antimicrobial properties: Similar compounds have demonstrated activity against various bacterial strains.
  • Neuroprotective effects: Certain analogs have been investigated for their ability to protect neuronal cells from damage.

The specific biological activity of this compound requires further investigation through in vitro and in vivo studies.

Synthesis of 1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods:

  • Multi-step synthesis: Starting from commercially available precursors such as pyridine derivatives and thiophene compounds, a series of reactions including amination and cyclization can be employed.
  • One-pot synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that simplify the process by combining multiple steps into a single reaction vessel.
  • Use of catalysts: Catalysts can enhance reaction efficiency and selectivity during the synthesis of this compound.

Each method's choice depends on desired yield, purity, and available resources.

The applications of 1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one are diverse:

  • Pharmaceutical development: Due to its potential biological activity, it could serve as a lead compound for drug development targeting various diseases.
  • Material science: Its unique electronic properties may be explored in organic electronics or photovoltaic applications.

Interaction studies involving this compound focus on its binding affinity and mechanism with biological targets. These studies typically employ techniques such as:

  • Molecular docking: To predict how the compound interacts with specific proteins or enzymes.
  • Binding assays: To measure the strength and specificity of interactions with target biomolecules.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one shares structural similarities with several compounds, which include:

Compound NameStructureNotable Features
1-(4-Pyridinyl)-3-(thiophen-2-yl)propan-1-oneStructureContains a pyridine and thiophene but lacks pyrazine.
2-Amino-N-(pyridin-4-yl)-thiazoleStructureFeatures thiazole instead of pyrazine; potential antimicrobial activity.
N-(pyridin-3-yl)-benzamideStructureSimple structure; used in various medicinal chemistry applications.

Uniqueness

The uniqueness of 1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one lies in its multi-ring system that combines three different heterocycles (pyridine, pyrazine, thiophene), which may lead to unique pharmacological properties not found in simpler analogs. This structural complexity could result in enhanced biological activity and selectivity towards specific targets compared to its simpler counterparts.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.10448232 g/mol

Monoisotopic Mass

324.10448232 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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